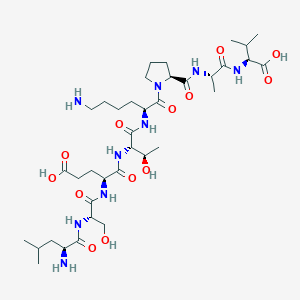

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine

描述

PKC 抑制剂置乱肽: 是一种合成的肽,旨在抑制蛋白激酶 C (PKC) 的活性。 PKC 是一个磷脂依赖性丝氨酸/苏氨酸激酶家族,在多种细胞过程中起着至关重要的作用,包括细胞生长、分化和凋亡 。置乱肽通常用作实验中的对照,以确保观察到的效应是特异性地抑制 PKC 活性。

作用机制

PKC 抑制剂置乱肽的作用机制与其结合 PKC 的活性位点,从而阻止其底物的磷酸化有关。这种抑制破坏了 PKC 介导的信号通路,导致细胞反应发生改变。 该肽靶向特定的 PKC 同工酶,这些同工酶参与各种细胞过程 .

准备方法

合成路线和反应条件: PKC 抑制剂置乱肽的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸逐个添加到固定在固体树脂上的生长肽链上。该过程包括以下步骤:

树脂负载: 第一个氨基酸连接到树脂上。

脱保护: 去除氨基酸上的保护基团。

偶联: 激活下一个氨基酸,并将其偶联到生长肽链。

重复: 重复步骤 2 和 3,直到获得所需的肽序列。

裂解: 将肽从树脂上裂解并纯化.

工业生产方法: PKC 抑制剂置乱肽的工业生产遵循与实验室合成类似的原理,但规模更大。自动肽合成器通常用于提高效率和一致性。 然后使用高效液相色谱 (HPLC) 纯化肽,并通过质谱进行表征 .

化学反应分析

反应类型: PKC 抑制剂置乱肽可以进行各种化学反应,包括:

氧化: 肽可以被氧化,特别是在蛋氨酸和半胱氨酸残基处。

还原: 肽内的二硫键可以被还原为游离巯基。

取代: 可以取代氨基酸残基以修饰肽的性质.

常用试剂和条件:

氧化: 过氧化氢或其他氧化剂。

还原: 二硫苏糖醇 (DTT) 或三 (2-羧乙基) 膦 (TCEP)。

主要产物: 从这些反应中形成的主要产物取决于对肽进行的特定修饰。 例如,氧化会导致形成亚砜或二硫化物,而还原会导致形成游离巯基 .

科学研究应用

PKC 抑制剂置乱肽在科学研究中具有广泛的应用:

化学: 用作研究 PKC 在各种化学反应中作用的对照。

生物学: 有助于理解 PKC 在细胞信号通路中的作用及其对细胞行为的影响。

医学: 研究其在 PKC 参与的疾病中的潜在治疗应用,例如癌症、心血管疾病和神经系统疾病。

工业: 用于开发靶向 PKC 的诊断工具和治疗剂.

相似化合物的比较

类似化合物:

双吲哚马来酰亚胺 I: PKC 的竞争性抑制剂,稳定 PKC 的活化构象.

双吲哚马来酰亚胺 IV: 非竞争性抑制剂,靶向静止的 PKC 并稳定其静止构象.

肉豆蔻酰化的 PKC 抑制剂: 与非肉豆蔻酰化的抑制剂相比,对目标 PKC 同工酶表现出更高的抑制效果.

独特性: PKC 抑制剂置乱肽在作为对照肽的设计方面是独一无二的,确保实验中观察到的效应是特异性地抑制 PKC。 这种特异性使其成为研究环境中宝贵的工具 .

生物活性

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine, a complex peptide composed of eight amino acids, is of significant interest in the field of biochemistry and pharmacology due to its potential biological activities. Understanding the biological activity of this compound involves examining its interactions at the molecular level, its effects on biological systems, and its potential therapeutic applications.

Structure and Composition

The compound consists of the following amino acids:

- L-Leucine (Leu)

- L-Serine (Ser)

- L-Alpha-Glutamic Acid (Glu)

- L-Threonine (Thr)

- L-Lysine (Lys)

- L-Proline (Pro)

- L-Alanine (Ala)

- L-Valine (Val)

This sequence contributes to the peptide's unique properties, including its solubility, stability, and interaction with biological receptors.

- Receptor Interaction : Peptides often exert their biological effects by interacting with specific receptors in the body. The sequence and structure of this compound may influence its binding affinity to various receptors, including those involved in neurotransmission and immune response.

- Enzymatic Activity : The compound may also act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. For instance, its structural similarity to other biologically active peptides could suggest potential inhibitory effects on proteolytic enzymes.

- Cell Signaling : Peptides can modulate intracellular signaling pathways. This compound may influence pathways related to cell growth, apoptosis, or inflammation.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a similar peptide sequence on neuronal cells exposed to oxidative stress. Results indicated that the peptide significantly reduced cell death and promoted survival pathways through enhanced antioxidant activity.

Study 2: Immunomodulatory Properties

Research focusing on immunomodulation showed that this peptide could enhance cytokine production in immune cells, suggesting potential applications in boosting immune responses during infections or vaccinations.

Study 3: Antioxidant Activity

Another study assessed the antioxidant capabilities of related peptides. The findings demonstrated that these peptides could scavenge free radicals effectively, indicating a possible role in reducing oxidative stress-related diseases.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65N9O13/c1-18(2)16-22(39)31(52)43-25(17-47)33(54)41-23(12-13-27(49)50)32(53)45-29(21(6)48)35(56)42-24(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)40-20(5)30(51)44-28(19(3)4)37(58)59/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,55)(H,41,54)(H,42,56)(H,43,52)(H,44,51)(H,45,53)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHLKAOQRLLRKT-XMTFRXHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65N9O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。